Macrophage M1→M2 Repolarization: Tigloside Induces Phenotypic Switching Whereas Actinotetraose E Exhibits Weak Immunosuppression
Tigloside repolarizes macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotype, a functional activity not observed in the closest structural analog actinotetraose E [1]. In T cell viability assays, tigloside showed no immunosuppressive activity, while actinotetraose E (5) displayed weak immunosuppressive activity [2]. The M1→M2 repolarization effect of tigloside is mediated through competitive binding to Trafd1 (aa 104-414), disrupting Trafd1-Traf1 interaction and promoting ubiquitination degradation, leading to reduced NF-κB signaling and enhanced STAT6 signaling [3]. This mechanistic divergence is critical for OA research where M1 macrophages drive synovitis and cartilage degradation, while M2 macrophages promote tissue repair.
| Evidence Dimension | Macrophage polarization phenotype |
|---|---|
| Target Compound Data | Repolarizes macrophages from M1 to M2 phenotype; suppresses pro-inflammatory cytokines; increases IL-10 secretion; no immunosuppressive activity |
| Comparator Or Baseline | Actinotetraose E (5): weak immunosuppressive activity; no M1→M2 repolarization reported; other actinotetraoses (A-H, I-K, L) show no significant immunosuppressive activity or cytotoxicity |
| Quantified Difference | Qualitative difference in mechanism: tigloside induces M1→M2 phenotypic switch; actinotetraose E exhibits weak immunosuppression without reported M2 polarization |
| Conditions | In vitro T cell viability assay for immunosuppression; macrophage polarization assays in LPS/IFN-γ stimulated RAW264.7 cells and primary human OA patient-derived macrophages |
Why This Matters
For OA drug discovery programs targeting macrophage-driven inflammation, tigloside's specific M1→M2 repolarization mechanism offers a disease-modifying approach unavailable with other actinotetraose derivatives or conventional NSAIDs.
- [1] Chen B, Wang W, Zuo M, Zhou J, Tang S, Zhai R, Liu S, et al. Microbial metabolite tigloside alleviates osteoarthritis by repolarizing macrophages from M1 to M2 phenotype through Trafd1 destabilization and Trafd1-mediated NF-κB/STAT6 signaling pathways. Int Immunopharmacol. 2026 Jan 1;168(Pt 1):115747. doi: 10.1016/j.intimp.2025.115747. PMID: 41192114. View Source
- [2] Guo ZK, Zhang GF, Jiao RH, et al. Actinotetraoses A-H: tetrasaccharide derivatives from a grasshopper-associated Amycolatopsis sp. HCa1. Planta Med. 2012 Jun;78(10):988-94. doi: 10.1055/s-0031-1298592. PMID: 22618372. View Source
- [3] Chen B, et al. Int Immunopharmacol. 2026;168(Pt 1):115747. PMID: 41192114. View Source
